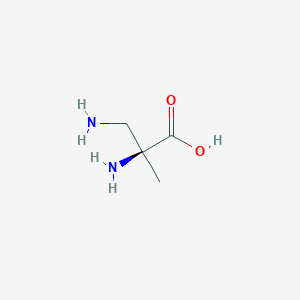
L-Alanine, 3-amino-2-methyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-D-alanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to the second carbon of the alanine molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-D-alanine can be achieved through several methods. One common approach involves the reaction of alanine with formaldehyde and ammonium chloride under acidic conditions. This reaction results in the formation of the desired compound through a Mannich-type reaction. Another method involves the use of reductive amination, where alanine is reacted with an aldehyde in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
In an industrial setting, the production of 2-(Aminomethyl)-D-alanine can be scaled up using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(Aminomethyl)-D-alanine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.
科学的研究の応用
2-(Aminomethyl)-D-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 2-(Aminomethyl)-D-alanine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound can also act as a substrate for enzymes, participating in catalytic reactions that drive metabolic processes .
類似化合物との比較
2-(Aminomethyl)-D-alanine can be compared with other similar compounds, such as:
2-(Aminomethyl)-L-alanine: The L-isomer of the compound, which has different stereochemistry and biological activity.
2-(Aminomethyl)pyridine: A compound with a similar structure but different functional groups and reactivity.
2-(Aminomethyl)indole: Another structurally related compound with distinct chemical properties and applications
特性
CAS番号 |
170384-23-3 |
|---|---|
分子式 |
C4H10N2O2 |
分子量 |
118.13 g/mol |
IUPAC名 |
(2S)-2,3-diamino-2-methylpropanoic acid |
InChI |
InChI=1S/C4H10N2O2/c1-4(6,2-5)3(7)8/h2,5-6H2,1H3,(H,7,8)/t4-/m0/s1 |
InChIキー |
BJVNVLORPOBATD-BYPYZUCNSA-N |
SMILES |
CC(CN)(C(=O)O)N |
異性体SMILES |
C[C@](CN)(C(=O)O)N |
正規SMILES |
CC(CN)(C(=O)O)N |
同義語 |
L-Alanine, 3-amino-2-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















